molecular formula C7H10O B2454150 (1R,5R)-Bicyclo[3.2.0]heptane-6-one CAS No. 81444-97-5

(1R,5R)-Bicyclo[3.2.0]heptane-6-one

Cat. No.: B2454150
CAS No.: 81444-97-5
M. Wt: 110.156
InChI Key: XADFSXKNPLLSDY-WDSKDSINSA-N
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Description

(1R,5R)-Bicyclo[3.2.0]heptane-6-one: is a bicyclic ketone with a unique structure that consists of a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-Bicyclo[3.2.0]heptane-6-one can be achieved through several methods. One common approach involves the cycloaddition reaction. For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: (1R,5R)-Bicyclo[3.2.0]heptane-6-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the bicyclic ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: (1R,5R)-Bicyclo[3.2.0]heptane-6-one is used as a building block in organic synthesis due to its rigid structure, which can impart unique properties to the resulting compounds.

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. Its rigid structure may be useful in the design of enzyme inhibitors or other biologically active molecules.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials that require a rigid backbone.

Mechanism of Action

The mechanism of action of (1R,5R)-Bicyclo[3.2.0]heptane-6-one depends on its specific application. In chemical reactions, its rigid structure can influence the stereochemistry of the products. In biological systems, it may interact with molecular targets such as enzymes or receptors, although specific pathways and targets are still under investigation.

Comparison with Similar Compounds

    Bicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but with different ring sizes.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring fusion pattern.

Properties

IUPAC Name

(1R,5R)-bicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-5-2-1-3-6(5)7/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADFSXKNPLLSDY-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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